molecular formula C16H10FN5OS2 B1678004 Necrostatin-7 CAS No. 351062-08-3

Necrostatin-7

Cat. No.: B1678004
CAS No.: 351062-08-3
M. Wt: 371.4 g/mol
InChI Key: SMJGLNVGTJLIRV-KBEFMPHXSA-N
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Description

Necrostatin-7 is a small-molecule inhibitor of necroptosis, a form of programmed cell death that is morphologically similar to necrosis. Necroptosis is distinct from apoptosis and is mediated by receptor-interacting protein kinases. This compound has been identified as a potent inhibitor of necroptosis and has shown promise in various scientific research applications, particularly in the fields of biology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of necrostatin-7 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Necrostatin-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

Necrostatin-7 (Nec-7) is a small-molecule inhibitor of necroptosis, a form of programmed cell death that is independent of caspases and resembles unregulated necrosis . Research indicates that Nec-7 is structurally distinct from other necrostatins and has potential therapeutic applications, particularly in bone diseases .

Inhibition of Osteoclast Formation and Bone Resorption

Nec-7 has demonstrated the ability to suppress osteoclast formation and bone resorption induced by the receptor activator of nuclear factor (NF)-κB ligand (RANKL) . It achieves this without affecting the survival and growth of osteoclast precursor cells supported by macrophage colony-stimulating factor (M-CSF) .

  • Mechanism of Action Nec-7 inhibits the RANK to nuclear factor of activated T cells c1 (NFATc1) signaling pathway without affecting MAPK or NF-κB activation .
  • Impact on Osteoclastogenic Genes Nec-7 significantly reduces the levels of RANKL-induced osteoclastogenic marker genes, such as cathepsin K .
  • Rescue Experiments Lentiviral expression of RANK in bone marrow-derived macrophages restores osteoclastogenesis and NFATc1 amplification in Nec-7-treated cells .

Potential Therapeutic Strategies for Bone Disease

By understanding the molecular mechanisms through which Nec-7 inhibits the RANK-NFATc1 signaling axis, new therapeutic strategies for bone diseases may be developed .

Radiosensitization Strategy for Cancer Therapy

Necroptosis induction can be a strategy for cancer therapy. Radiation resistance can occur in residual tumors after radiotherapy, but FDX1 and LIAS, key regulators of cuproptosis, can be upregulated in residual tumours following radiotherapy, conferring the increased sensitivity to cuproptosis . A copper-containing nanocapsule releases copper ions upon exposure to ionizing radiation, overcoming acquired radiation resistance and activating a robust abscopal effect .

Other Necrostatin-1 applications

Necrostatin-1 also suppresses necroptosis and inhibits other cell death pathways such as ferroptosis, apoptosis, and pyroptosis . Necrostatin-1 has demonstrated pharmacological activities, including anti-cancer, anti-osteoporosis, anti-glaucoma, anti-periodontitis, anti-osteoarthritis, and protective effects on the kidneys, lungs, liver, heart, and nervous system .

Data Table: Effects of Nec-7 on Osteoclastogenesis

FeatureEffect of Nec-7
Osteoclast FormationSuppressed
Bone ResorptionAttenuated
RANK-NFATc1 SignalingInhibited
MAPK ActivationNot affected
NF-κB ActivationNot affected
Osteoclastogenic Marker GenesDecreased levels (e.g., cathepsin K)
Macrophage Survival/GrowthNot compromised

Inhibition of RANKL-Induced Osteoclastogenesis

  • Objective To investigate the impact of Nec-7 on RANKL-induced osteoclastogenesis and bone resorption .
  • Methods Bone marrow-derived macrophages were treated with RANKL in the presence or absence of Nec-7. Osteoclast formation was assessed by TRAP staining, and bone resorption was evaluated using an in vitro resorption assay .
  • Results Nec-7 significantly suppressed RANKL-induced osteoclastogenesis and bone resorption. The expression of osteoclastogenic marker genes, such as cathepsin K, was also reduced .
  • Nec-7 inhibits osteoclast formation and function by targeting the RANK-NFATc1 signaling pathway .

Potential in Amyotrophic Lateral Sclerosis (ALS)

Necroptosis is the key mechanism of neurodegeneration in both sporadic and familial types of amyotrophic lateral sclerosis (ALS) . Astrocytes from ALS cases can cause neuronal death by necroptosis in a RIPK1-dependent manner, and Necrostatin-1 was shown to abrogate mouse motor neuron loss in ALS .

Traumatic Brain Injury

Mechanism of Action

Necrostatin-7 exerts its effects by inhibiting the activity of receptor-interacting protein kinases, particularly receptor-interacting protein kinase 1 and receptor-interacting protein kinase 3. These kinases are key components of the necroptosis signaling pathway. By inhibiting these kinases, this compound prevents the formation of the necrosome complex and the subsequent execution of necroptotic cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Necrostatin-7

This compound is unique in its structure and its ability to inhibit necroptosis without affecting other forms of cell death. Its distinct chemical structure allows for specific interactions with receptor-interacting protein kinases, making it a valuable tool for studying necroptosis and developing new therapeutic agents .

Biological Activity

Necrostatin-7 (Nec-7) is a novel small-molecule inhibitor of necroptosis, a regulated form of necrotic cell death that occurs independently of caspases. This compound is part of a series of necrostatins, which have been developed to specifically inhibit necroptosis and potentially mitigate its pathological effects in various diseases. Unlike its predecessors, such as Necrostatin-1 (Nec-1), Nec-7 does not inhibit receptor-interacting protein kinase 1 (RIPK1), which distinguishes its mechanism of action and makes it a unique tool for studying necroptosis.

This compound operates through a different pathway than other necrostatins. While Nec-1 and others target RIPK1 to inhibit necroptosis, Nec-7's specific mechanism remains less defined but is thought to involve interactions with other cellular pathways that regulate cell death and survival. It has been shown to prevent cell death in various models, suggesting that it could be beneficial in conditions characterized by excessive necroptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Nec-7 has revealed critical insights into how modifications to its chemical structure can enhance its potency and selectivity. The following table summarizes key findings from SAR studies:

CompoundTargetMechanism of ActionPotency (IC50)Structural Features
Necrostatin-1RIPK1Inhibits RIPK1 kinase activity0.5 µMT-loop binding
Necrostatin-3RIPK1Indirect inhibition2 µMDistinct binding mode
This compound Not RIPK1 Potentially targets other pathwaysTBD Unique structural profile

In Vitro Studies

In vitro studies have demonstrated that Nec-7 effectively prevents necroptosis in various cell types. For instance, in human U937 cells treated with TNF-alpha, Nec-7 significantly reduced cell death compared to untreated controls, indicating its protective role against necrotic cell death pathways.

Case Studies

Several studies have explored the therapeutic potential of Nec-7 in preclinical models:

  • Traumatic Brain Injury (TBI) : In a mouse model of TBI, administration of Nec-7 resulted in reduced brain injury markers and improved functional outcomes compared to controls. This suggests a neuroprotective role for Nec-7 in conditions where necroptosis contributes to neuronal loss.
  • Ischemic Injury : Research indicated that Nec-7 could attenuate damage in models of ischemic stroke by inhibiting pathways leading to necroptotic cell death, thereby preserving neuronal integrity and function.
  • Neurodegenerative Diseases : In models simulating conditions like amyotrophic lateral sclerosis (ALS), Nec-7 exhibited protective effects by reducing neuronal cell death associated with necroptosis.

Q & A

Basic Research Questions

Q. What distinguishes Necrostatin-7's mechanism of action from other necrostatins (e.g., Nec-1, Nec-5) in inhibiting necroptosis?

this compound (Nec-7) does not inhibit RIP1 kinase activity, unlike Nec-1 and Nec-5, which target RIP1 directly . This suggests Nec-7 acts via an alternative pathway, potentially modulating downstream effectors such as MLKL or unidentified regulatory proteins. Researchers should validate its mechanism using RIP1 kinase activity assays (e.g., immunoprecipitation or phospho-specific antibodies) and compare results with Nec-1-treated controls .

Q. How should researchers design in vitro experiments to evaluate Nec-7's efficacy in necroptosis inhibition?

Key steps include:

  • Selecting necroptosis-sensitive cell lines (e.g., HT-29 or L929 cells).
  • Inducing necroptosis with TNF-α plus caspase inhibitors (e.g., z-VAD-fmk) and/or SMAC mimetics.
  • Titrating Nec-7 concentrations (typical range: 10–100 μM) and measuring cell viability via assays like propidium iodide exclusion or ATP-based luminescence .
  • Including Nec-1 as a positive control to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding Nec-7's therapeutic efficacy across different disease models?

Contradictions may arise from variations in experimental conditions (e.g., cell type, stimulus, or dosing). To address this:

  • Perform dose-response curves across models to identify context-dependent effects.
  • Validate necroptosis induction using RIP3/MLKL phosphorylation assays.
  • Cross-reference results with genetic models (e.g., RIP3 knockout cells) to confirm on-target effects .

Q. What methodologies are recommended for investigating Nec-7's cross-talk with apoptosis or autophagy pathways?

  • Combine Nec-7 with apoptosis inducers (e.g., staurosporine) or autophagy inhibitors (e.g., chloroquine).
  • Use flow cytometry to differentiate cell death modes (Annexin V/propidium iodide staining).
  • Analyze pathway markers (e.g., cleaved caspase-3 for apoptosis, LC3-II for autophagy) via Western blot .

Q. How can researchers identify novel molecular targets of Nec-7 beyond RIP1?

  • Employ affinity-based proteomics (e.g., pull-down assays with biotinylated Nec-7).
  • Utilize CRISPR-Cas9 knockout libraries to screen for Nec-7 resistance genes.
  • Validate candidates using thermal shift assays or cellular rescue experiments .

Q. Methodological & Reproducibility Considerations

Q. What are best practices for verifying Nec-7's specificity in complex biological systems?

  • Use orthogonal approaches: Combine pharmacological inhibition (Nec-7) with genetic knockdown (siRNA/shRNA targeting RIP1, RIP3, or MLKL).
  • Test off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler™).
  • Include vehicle controls to rule out solvent-mediated artifacts .

Q. How should researchers address variability in Nec-7 activity due to batch differences or solubility issues?

  • Source Nec-7 from reputable suppliers (e.g., Sigma-Aldrich, Tocris) with validated certificates of analysis.
  • Pre-dissolve Nec-7 in DMSO at 10–50 mM stocks, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Confirm solubility via dynamic light scattering (DLS) or HPLC purity checks .

Q. Translational & Preclinical Challenges

Q. What barriers exist in translating Nec-7 findings from in vitro to in vivo models?

  • Limited pharmacokinetic Nec-7’s bioavailability, tissue distribution, and metabolism remain poorly characterized.
  • Toxicity risks: Conduct dose-ranging studies in rodents, monitoring organ toxicity (e.g., liver/kidney function tests).
  • Optimize delivery methods (e.g., nanoparticles or liposomal encapsulation) to enhance stability .

Q. How can researchers validate Nec-7's therapeutic potential in disease-relevant contexts (e.g., ischemia-reperfusion injury)?

  • Use animal models (e.g., myocardial infarction or stroke) with timed Nec-7 administration post-injury.
  • Quantify necroptosis markers (e.g., plasma levels of HMGB1 or RIP3) and correlate with histological damage.
  • Compare outcomes with Nec-1-treated cohorts to assess mechanistic divergence .

Q. Data Interpretation & Reporting Standards

Q. How should researchers statistically analyze Nec-7's dose-dependent effects?

  • Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and effect sizes to enhance reproducibility .

Q. What criteria should guide the inclusion of Nec-7 data in peer-reviewed publications?

  • Provide full experimental details: Cell lines, stimulus protocols, Nec-7 batch numbers, and statistical methods.
  • Deposit raw data (e.g., flow cytometry files, Western blot images) in public repositories (e.g., Figshare).
  • Disclose conflicts of interest, particularly if Nec-7 was sourced from commercial vendors .

Properties

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGLNVGTJLIRV-KBEFMPHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361283
Record name STK763743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351062-08-3
Record name STK763743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351062-08-3
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Necrostatin-7
Necrostatin-7
Necrostatin-7

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